N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
INCB 3284 dimesylate is a selective and orally bioavailable human CCR2 antagonist. It inhibits the binding of monocyte chemoattractant protein-1 to human CCR2 with an IC50 of 3.7 nM . This compound is primarily used in research related to acute liver failure and other inflammatory conditions .
Métodos De Preparación
The synthesis of INCB 3284 dimesylate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and bioavailability .
Análisis De Reacciones Químicas
INCB 3284 dimesylate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include strong acids or bases, which facilitate the substitution of specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
INCB 3284 dimesylate has a wide range of scientific research applications, including:
Chemistry: It is used to study the interactions and binding affinities of CCR2 antagonists.
Biology: The compound is utilized to investigate the role of CCR2 in various biological processes, including chemotaxis and intracellular signaling.
Mecanismo De Acción
INCB 3284 dimesylate exerts its effects by selectively inhibiting the CCR2 receptor. This inhibition prevents the binding of monocyte chemoattractant protein-1 to CCR2, thereby blocking the downstream signaling pathways involved in inflammation and chemotaxis. The compound also reduces the production of proinflammatory cytokines and diminishes the activity of the G-protein signaling pathway .
Comparación Con Compuestos Similares
INCB 3284 dimesylate is unique due to its high selectivity and potency as a CCR2 antagonist. Similar compounds include:
RS 504393: Another CCR2 antagonist with different binding affinities and bioavailability.
BMS-813160: A CCR2/CCR5 dual antagonist with broader applications in inflammatory diseases.
MK-0812: A CCR2 antagonist with distinct pharmacokinetic properties.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Propiedades
Fórmula molecular |
C28H39F3N4O10S2 |
---|---|
Peso molecular |
712.8 g/mol |
Nombre IUPAC |
N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid |
InChI |
InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4) |
Clave InChI |
PNPNUHKICDECDH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.